N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves the reaction of 2-furoic acid , furfurylamine , and furfuryl alcohol . These reactants combine to form the target compound, which contains both furan and pyrazole moieties . The synthetic route may vary, but understanding the steps involved is crucial for further investigation.
Molecular Structure Analysis
The molecular formula of this compound is C8H11NO2 , with a molecular weight of 153.18 g/mol . Its structure consists of a pyrazole ring, a furan ring, and an amide functional group. The SMILES notation for this compound is: O=C(C)NCCC1=CC=CO1
.
Scientific Research Applications
Synthesis and Derivative Formation
Research has focused on the synthesis of heterocyclic compounds incorporating furan and pyrazole rings due to their potential in various applications. For instance, the synthesis of thio- and furan-fused heterocycles, such as furopyranone and furopyrrolone derivatives, has been reported. These compounds are synthesized from corresponding acid derivatives through intramolecular cyclization, highlighting the versatility of furan derivatives in chemical synthesis Merve Ergun et al., 2014. Another study focused on the synthesis and cyclization of 3-amino-4-(1-amino-2-cyanovinyl)furazans, leading to polyfunctional enaminonitriles, precursors in the synthesis of pyrazoles and annulated derivatives, demonstrating the synthetic utility of furan and pyrazole cores K. V. Strizhenko et al., 2020.
Biological Activities
Compounds featuring furan and pyrazole moieties have been investigated for their biological activities. A study synthesized pyridine and thioamide derivatives from 3-(furan-2-yl)-1-(p-tolyl)prop-2-en-1-one, which were then tested for antimicrobial and anticancer activities. Some derivatives exhibited significant cytotoxicity against MCF-7 breast cancer cell lines, indicating the potential medicinal applications of these compounds Yasser H. Zaki et al., 2018.
Materials Science Applications
Furan derivatives have also been explored in materials science. For instance, the synthesis and characterization of organic ligands containing furan rings, and their transition metal complexes, were investigated for their chelating properties and antimicrobial activity. This research suggests the potential use of furan-containing compounds in developing new materials with biological applications H. Patel, 2020.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1,3,5-trimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-11-15(12(2)20(3)19-11)16(22)17-6-7-21-10-13(9-18-21)14-5-4-8-23-14/h4-5,8-10H,6-7H2,1-3H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMYBTGUQCMVRGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)NCCN2C=C(C=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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